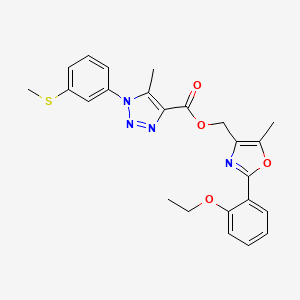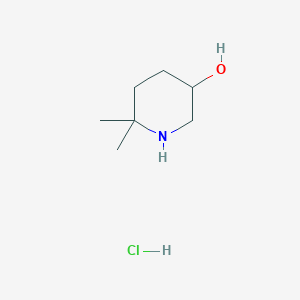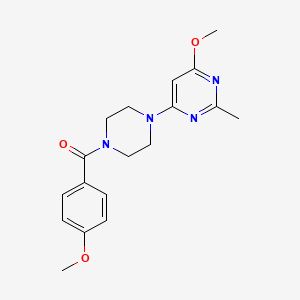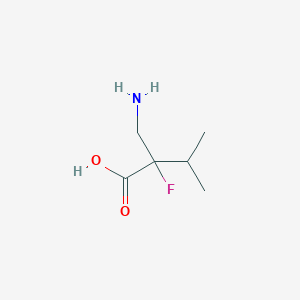
4-Bromo-2-chloropyridin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-chloropyridin-3-OL is a chemical compound with a molecular weight of 208.442 . It is typically used in laboratory settings .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chloropyridin-3-OL consists of a pyridine ring substituted with a bromine atom at the 4th position, a chlorine atom at the 2nd position, and a hydroxyl group at the 3rd position .Physical And Chemical Properties Analysis
4-Bromo-2-chloropyridin-3-OL is a solid substance . It has a molecular weight of 208.44 .Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
Halogenated pyridines, including compounds similar to 4-Bromo-2-chloropyridin-3-OL, serve as key intermediates in the synthesis of complex organic molecules. For instance, the facile synthesis and crystal structures of all-para-brominated oligo(N-phenyl-m-aniline)s demonstrate the utility of halogenated intermediates in creating structures with specific electronic and structural properties (Ito et al., 2002). This research showcases how such compounds can be oxidized into cations with unique redox properties, highlighting their potential in materials science and electronics.
Catalytic Reactions and Cross-Coupling
Halogenated pyridines are pivotal in catalytic processes, such as palladium-catalyzed cross-coupling reactions, to produce various derivatives with wide-ranging applications. A study on the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex illustrates the chemoselective transformations achievable with these compounds, leading to products with potential relevance in pharmaceuticals and agrochemicals (Ji et al., 2003).
Material Science Applications
The synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions indicates the role of halogenated pyridines in developing materials with potential electronic and optical properties. Density functional theory (DFT) studies provide insights into the reactivity and electronic characteristics of these compounds, suggesting their use as chiral dopants for liquid crystals and other materials with specific optical requirements (Ahmad et al., 2017).
Investigating Molecular Interactions and Mechanisms
Research on the mechanism of dimethylarginine dimethylaminohydrolase inactivation by 4-halopyridines unveils the potential of halogenated pyridines in biochemical studies. Such compounds can act as protein modifiers, elucidating the interaction mechanisms within biological systems and aiding in the development of therapeutic agents (Johnson et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-2-chloropyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTXIVKHTAOHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2884264.png)
![6-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2884265.png)





![N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2884276.png)
![1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-5-amine](/img/structure/B2884277.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2884279.png)
![5-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B2884282.png)

